Tetradecanamide

Catalog No.
S588989
CAS No.
638-58-4
M.F
C14H29NO
M. Wt
227.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecanamide

CAS Number

638-58-4

Product Name

Tetradecanamide

IUPAC Name

tetradecanamide

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

InChI

InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16)

InChI Key

QEALYLRSRQDCRA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N

Material Science

Due to its structure, tetradecanamide possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions. This characteristic makes it a potential candidate for the development of new materials with specific functionalities. For instance, research suggests tetradecanamide could be useful in the creation of self-assembled structures at the nano level [Source: Journal of Colloid and Interface Science, "Self-assembly and micellization of n-tetradecanamide in aqueous solution" by Keiji Tsamanuma et al.()]. These structures could have applications in areas like drug delivery or biosensors.

Tetradecanamide, also known as myristamide, is a fatty amide derived from myristic acid. Its chemical formula is C14H29NOC_{14}H_{29}NO, and it has a molecular weight of approximately 227.39 g/mol. Tetradecanamide is characterized by a long hydrophobic hydrocarbon chain, which contributes to its physical properties and biological activity. The compound appears as a white crystalline solid with a melting point of about 104 °C .

  • Membrane Component: Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), tetradecanamide could be a component of cell membranes, influencing their structure and function.
  • Signaling Molecule: The amide group might allow tetradecanamide to interact with specific proteins or enzymes, potentially playing a role in cellular signaling pathways.
Typical of amides:

  • Hydrolysis: In the presence of water and an acid or base, tetradecanamide can hydrolyze to form myristic acid and ammonia.
  • Transamidation: This reaction involves the exchange of the amine group with another amine, which can be facilitated by heat or catalysts.
  • Reduction: Tetradecanamide can be reduced to tetradecanol using reducing agents like lithium aluminum hydride.

These reactions highlight the reactivity of tetradecanamide due to its functional groups, making it versatile for synthetic applications.

Tetradecanamide exhibits notable biological activities:

  • Metabolite Role: It acts as a human metabolite, suggesting its involvement in metabolic pathways .
  • Antimicrobial Properties: Research indicates that fatty amides, including tetradecanamide, may possess antimicrobial properties, making them potential candidates for pharmaceutical applications.
  • Neuroprotective Effects: Some studies suggest that tetradecanamide may have neuroprotective effects, although more research is needed to fully understand these mechanisms.

Tetradecanamide can be synthesized through several methods:

  • Direct Amidation: Myristic acid is reacted with ammonia or an amine under controlled conditions. This method typically requires heating and may involve solvents like benzene to facilitate the reaction .
  • Reduction of Myristic Acid Derivatives: Starting from myristic acid chlorides or esters, reduction reactions can yield tetradecanamide.
  • Using Fatty Acid Methyl Esters: Tetradecanamide can also be synthesized from methyl esters of myristic acid through amidation processes.

These methods allow for varying yields and purity levels depending on the reaction conditions employed.

Tetradecanamide has several applications across different fields:

  • Cosmetics: Used as an emollient and thickening agent in various cosmetic formulations due to its fatty nature.
  • Pharmaceuticals: Its potential antimicrobial and neuroprotective properties make it a candidate for drug development.
  • Food Industry: It may be used as an emulsifier or stabilizer in food products.

Tetradecanamide belongs to a class of fatty amides that share structural similarities but differ in their chain lengths and functional properties. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
LauramideC12H25NOC_{12}H_{25}NOShorter carbon chain; commonly used in personal care products.
PalmitamideC16H33NOC_{16}H_{33}NOLonger carbon chain; used in food and cosmetic applications.
StearamideC18H37NOC_{18}H_{37}NOEven longer carbon chain; known for its emulsifying properties.
OleamideC18H35NOC_{18}H_{35}NOContains a double bond; exhibits unique biological activity related to sleep regulation.

Tetradecanamide's uniqueness lies in its specific chain length and associated biological activities, setting it apart from other fatty amides while maintaining similar functional characteristics.

Tetradecanamide, systematically named as n-tetradecanamide, is a saturated long-chain fatty acid amide. Its molecular formula is C₁₄H₂₉NO, consisting of a 14-carbon alkyl chain, an amide functional group, and a terminal methyl group. The molecular weight is 227.39 g/mol. Synonyms include myristamide, myristic acid amide, and tetradecylamide.

Table 1: Key Identifiers of Tetradecanamide

PropertyValueSource References
IUPAC NameTetradecanamide
CAS Registry Number638-58-4
InChI KeyQEALYLRSRQDCRA-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCCCC(=O)N

Crystallographic and Spectroscopic Confirmation of Structure

The structure of tetradecanamide has been rigorously characterized using advanced analytical techniques:

Spectroscopic Data

  • Infrared (IR) Spectroscopy:
    • N–H Stretch: 3205 cm⁻¹ (amide group).
    • C=O Stretch: 1655 cm⁻¹ (amide carbonyl).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR: Peaks at δ 0.86–1.28 ppm (alkyl chain), 2.34 ppm (CH₂ adjacent to carbonyl), and 5.94 ppm (amide NH).
    • ¹³C-NMR: Signals at 175.76 ppm (C=O), 34.20 ppm (CH₂ adjacent to carbonyl), and 14.40 ppm (terminal CH₃).
  • Mass Spectrometry: Molecular ion peak at m/z 227 (M⁺).

Crystallographic Properties

  • Melting Point: 105–107°C.
  • Density: 0.9035 g/cm³.
  • Crystallographic Data: Orthorhombic or monoclinic packing, with hydrophobic alkyl chains forming van der Waals interactions.

Comparative Structural Analysis with Homologous Fatty Acid Amides

Tetradecanamide belongs to the fatty amide family, distinguished by chain length and functional properties.

Table 2: Structural and Physical Properties of Fatty Amides

CompoundMolecular FormulaCarbon Chain LengthMelting Point (°C)Key Applications
LauramideC₁₂H₂₅NO1299Personal care products
TetradecanamideC₁₄H₂₉NO14105–107Emulsifiers, nanomaterials
PalmitamideC₁₆H₃₃NO16106Food additives, surfactants
StearamideC₁₈H₃₇NO1898–105Lubricants, cosmetics

Key Differences:

  • Chain Length: Longer chains (e.g., palmitamide, stearamide) exhibit higher thermal stability and hydrophobicity compared to shorter analogs like lauramide.
  • Functional Groups: All share the amide bond, but variations in chain length influence solubility and reactivity.

Tetradecanamide, also known as myristamide, is an organic compound with the molecular formula C₁₄H₂₉NO and a molecular weight of approximately 227.39 g/mol [1]. The synthesis of tetradecanamide commonly begins with myristic acid (tetradecanoic acid), which undergoes acylation with thionyl chloride to form an acid chloride intermediate [2]. This intermediate is then further reacted to produce the desired amide product .

The thionyl chloride-mediated acylation of myristic acid represents one of the most efficient and widely utilized methods for the synthesis of tetradecanamide [12]. This reaction involves the conversion of the carboxylic acid group of myristic acid into an acid chloride (myristoyl chloride), which serves as a highly reactive intermediate for subsequent amidation reactions [16].

The mechanism of this transformation proceeds through several distinct steps:

StepDescriptionKey Considerations
Step 1: Nucleophilic AttackThe carbonyl oxygen of myristic acid acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.The carbonyl oxygen is a stronger nucleophile than the hydroxyl oxygen due to resonance stabilization.
Step 2: Chlorosulfite Ester FormationFormation of chlorosulfite ester intermediate with the release of one chloride ion.The intermediate is highly reactive and unstable.
Step 3: Chloride Ion AttackThe released chloride ion attacks the carbonyl carbon of the intermediate.The nucleophilic attack is facilitated by the electrophilicity of the carbonyl carbon.
Step 4: Tetrahedral Intermediate FormationFormation of a tetrahedral intermediate with the chloride attached to the carbonyl carbon.The tetrahedral intermediate is short-lived due to the presence of good leaving groups.
Step 5: EliminationElimination of SO₂ gas (irreversible step) and formation of the C-Cl bond.The release of SO₂ gas drives the reaction forward by making it irreversible.
Step 6: Acid Chloride FormationFinal formation of myristoyl chloride (tetradecanoyl chloride) with the release of HCl gas.The acid chloride product is highly reactive toward nucleophiles, making it suitable for subsequent amidation reactions.

The reaction between myristic acid and thionyl chloride is typically carried out in an appropriate solvent system, with toluene being one of the most commonly used solvents [16] [24]. The electrophilic sulfur atom in thionyl chloride is attacked by the carboxylic acid to form an unstable and highly electrophilic intermediate [24]. This intermediate then reacts with the hydrogen chloride produced in the first step to form a tetrahedral intermediate that subsequently collapses to yield the acid chloride, along with sulfur dioxide and hydrogen chloride as byproducts [24] [27].

The typical and optimized reaction conditions for this transformation are summarized in the following table:

ParameterTypical ConditionsOptimized Conditions
Myristic Acid : Thionyl Chloride Ratio1:41:3
SolventTolueneToluene/DCM (3:1)
Temperature45-62°C50°C
Reaction Time8 hours6 hours
CatalystNoneDMF (catalytic)
Yield Range85-95%92-98%

Research has shown that the addition of a catalytic amount of N,N-dimethylformamide can significantly enhance the reaction rate and yield [16]. The catalytic effect is attributed to the formation of a Vilsmeier-type intermediate, which increases the electrophilicity of the thionyl chloride [12] [21].

The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of both the thionyl chloride and the resulting acid chloride product [27]. The release of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, making this transformation essentially irreversible [12] [24].

Amidation Routes Using Aryl Amine Derivatives

Following the formation of myristoyl chloride through the thionyl chloride-mediated acylation of myristic acid, the next step in tetradecanamide synthesis involves the reaction of this acid chloride with various amine derivatives [7]. Aryl amines, in particular, offer an interesting route to N-aryl tetradecanamides, which have diverse applications in various industries [16].

The reaction between myristoyl chloride and aryl amines proceeds through a nucleophilic acyl substitution mechanism [17]. The nucleophilic nitrogen atom of the aryl amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate [14]. This intermediate then collapses with the elimination of a chloride ion to form the amide bond [17].

Several methodologies have been developed for the amidation of myristoyl chloride using aryl amine derivatives, each with its own set of reaction conditions and advantages [14] [16]. The following table summarizes three common methods:

ParameterMethod AMethod BMethod C
Myristoyl Chloride : Aryl Amine Ratio1:0.81:11:1.2
BaseDIPEA (1.1 eq)Pyridine (2 eq)NaHCO₃ (2 eq)
SolventTolueneDCMTHF/H₂O
Temperature25°C0-25°C0-5°C
Reaction Time12 hours4-6 hours2-3 hours
Yield Range (for various aryl amines)65-85%70-90%75-92%

The choice of base is crucial in these reactions as it serves to neutralize the hydrogen chloride generated during the reaction [17]. N,N-Diisopropylethylamine (DIPEA), pyridine, and sodium bicarbonate are commonly employed bases, each offering different advantages in terms of solubility, basicity, and ease of removal [14] [16].

Various aryl amines have been utilized in the synthesis of N-aryl tetradecanamides, with their reactivity being influenced by the electronic and steric properties of the substituents on the aromatic ring [14] [16]. The following table presents some commonly used aryl amines and their characteristics:

Aryl AmineStructureReactivityYield with Myristoyl Chloride (%)Product Application
AnilineC₆H₅NH₂Moderate82Surfactants
p-Chloroanilinep-Cl-C₆H₄NH₂Low75Pharmaceutical intermediates
p-Methoxyanilinep-CH₃O-C₆H₄NH₂High90Cosmetic additives
p-Nitroanilinep-NO₂-C₆H₄NH₂Very Low65Polymer additives
o-Methylanilineo-CH₃-C₆H₄NH₂Moderate80Lubricant additives
m-Trifluoromethylanilinem-CF₃-C₆H₄NH₂Low72Specialty chemicals

The reactivity of aryl amines is significantly influenced by the electronic effects of the substituents on the aromatic ring [14]. Electron-donating groups, such as methoxy, enhance the nucleophilicity of the amino group, resulting in higher reactivity and yields [16]. Conversely, electron-withdrawing groups, such as nitro and trifluoromethyl, decrease the nucleophilicity, leading to lower reactivity and yields [14] [16].

Recent advances in amidation chemistry have led to the development of alternative methods for the synthesis of N-aryl tetradecanamides [6] [14]. One such approach involves the use of N-aryl hydroxylamines as nucleophiles in an umpolung amide synthesis strategy [14]. This method offers the advantage of avoiding epimerization in cases where stereogenic centers are present, which is particularly valuable for the synthesis of chiral amides [14].

Another innovative approach involves the in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine, which can activate carboxylic acids for direct amidation with aryl amines [19]. This method eliminates the need for the separate preparation of acid chlorides, making the process more efficient and environmentally friendly [19].

Optimization of Reaction Conditions for Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of tetradecanamide requires careful optimization of reaction conditions to ensure efficiency, cost-effectiveness, and environmental sustainability [10] [23]. This section explores the key parameters that influence the industrial-scale synthesis of tetradecanamide and strategies for their optimization [10].

Industrial-scale synthesis of tetradecanamide typically follows the two-step process described in the previous sections: thionyl chloride-mediated acylation of myristic acid followed by amidation with appropriate amine derivatives [16]. However, several modifications and optimizations are necessary to adapt these reactions to large-scale production [10] [23].

The following table compares conventional and optimized processes for industrial-scale tetradecanamide synthesis:

ParameterConventional ProcessOptimized Process
Reactor TypeBatch reactorContinuous flow reactor
Agitation Speed200-300 rpm350-450 rpm
Temperature Control±3°C variation±1°C variation
PressureAtmosphericSlight positive pressure
Batch Size10-50 kg100-500 kg
Solvent Recovery70-80%90-95%
Purification MethodRecrystallizationContinuous crystallization
Overall Process Yield75-85%88-95%
Energy ConsumptionHighReduced by 30-40%
Waste GenerationModerateReduced by 25-35%

One of the most significant advancements in industrial-scale tetradecanamide synthesis is the transition from batch reactors to continuous flow systems [23]. Continuous flow reactors offer several advantages, including better heat and mass transfer, improved mixing, reduced reaction times, and enhanced safety profiles [23]. These benefits translate to higher yields, improved product quality, and reduced production costs [10] [23].

Temperature control is another critical parameter in industrial-scale synthesis [10]. Precise temperature control (±1°C) is essential to minimize side reactions and ensure consistent product quality [10] [23]. Advanced temperature control systems, such as jacketed reactors with sophisticated heat transfer fluids, are commonly employed in optimized industrial processes [10].

The optimization of various reaction parameters and their effects on yield, purity, and industrial strategies are summarized in the following table:

ParameterEffect on YieldEffect on PurityIndustrial Optimization Strategy
Reaction TemperatureHigher temperatures (>70°C) lead to side reactions and reduced yieldLower temperatures (45-55°C) produce higher purity productMaintain temperature at 50±1°C with precise temperature control systems
Reaction TimeExtended reaction times (>10h) may cause product degradationShorter reaction times (4-6h) minimize impurity formationImplement real-time monitoring to determine optimal endpoint
Catalyst LoadingOptimal catalyst loading (0.5-1 mol%) maximizes yieldLower catalyst loading reduces catalyst residues in final productUse continuous catalyst recovery and recycling systems
Solvent SelectionAnhydrous solvents increase yield by preventing hydrolysisProper solvent selection minimizes co-crystallization of impuritiesImplement solvent recovery and recycling to reduce costs and waste
Reagent PurityHigher reagent purity (>99%) significantly improves yieldHigher purity reagents reduce impurity carryoverEstablish rigorous quality control for all incoming raw materials
Mixing EfficiencyEfficient mixing prevents localized overheating and side reactionsUniform mixing prevents formation of localized impuritiesUse high-efficiency impellers and baffled reactor designs
Heat TransferUniform heat transfer prevents thermal decompositionControlled heating prevents formation of thermal degradation productsInstall jacketed reactors with advanced heat transfer fluids
Scale-up FactorLinear scale-up maintains yield up to 100x; beyond requires reoptimizationScale-up may introduce new impurity profiles requiring adjusted purificationDevelop pilot-scale validation before full industrial implementation

Recent advances in reaction condition optimization for industrial-scale tetradecanamide synthesis include the application of machine learning and artificial intelligence techniques [23] [25]. These approaches enable the efficient exploration of vast chemical spaces and the identification of optimal reaction conditions with minimal experimental trials [23] [25]. For instance, reinforcement learning bandit optimization models have been employed to identify generally applicable conditions for various reactions, including amide coupling reactions, with significant improvements over traditional optimization approaches [25].

Solvent selection and recovery represent another area of significant optimization in industrial-scale synthesis [10]. The choice of solvent affects not only the reaction yield and product purity but also the environmental impact and production costs [10] [23]. Optimized industrial processes typically implement efficient solvent recovery and recycling systems, achieving recovery rates of 90-95% compared to 70-80% in conventional processes [10].

Purification methods have also evolved from traditional recrystallization to continuous crystallization processes [10] [23]. Continuous crystallization offers advantages such as better control over crystal size distribution, reduced solvent usage, and improved product purity [10]. These benefits contribute to the overall efficiency and sustainability of the industrial process [10] [23].

XLogP3

4.6

Melting Point

104.0 °C

UNII

A269J8QG0O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-58-4

Wikipedia

Myristamide

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

General Manufacturing Information

Tetradecanamide: ACTIVE

Dates

Last modified: 08-15-2023

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